
4,4'-(2,5-Difluoro-1,4-phenylene)dipyridine
Descripción general
Descripción
4,4'-(2,5-Difluoro-1,4-phenylene)dipyridine is a useful research compound. Its molecular formula is C16H10F2N2 and its molecular weight is 268.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-(2,5-Difluoro-1,4-phenylene)dipyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(2,5-Difluoro-1,4-phenylene)dipyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polyimide Synthesis : Sun, Yang, and Lu (1997) found that 4,4′-(2,5-Difluoro-1,4-phenylene)dipyridine is used in the synthesis of polyimides. These polyimides exhibit good solubility in polar aprotic solvents and can form transparent, flexible, and tough films with high tensile strength and conductivity (Sun, Yang, & Lu, 1997).
Metal-Organic Frameworks (MOFs) : Chuanlei Zhang and colleagues (2014) reported the use of 4,4′-(2,5-dimethoxy-1,4-phenylene)dipyridine in building MOFs with metals like Zn, Co, and Cd under solvothermal conditions. These frameworks have applications in various fields including catalysis, gas storage, and more (Zhang et al., 2014).
Organic Synthesis and Chemistry : R. M. Shaker (2005) identified that 4,4′-(2,5-Difluoro-1,4-phenylene)dipyridine is a novel compound with potential applications in organic synthesis and chemistry, indicating its importance in the development of new chemical reactions and materials (Shaker, 2005).
Supramolecular Devices : According to Wang Ya-qin (2007), 4,4'-dipyridine derivatives are utilized in supramolecular devices like molecular shuttles, catenanes, and pseudorotaxanes. These have potential applications in the development of molecular machines and nanotechnology (Wang, 2007).
Light-Emitting Diodes (LEDs) : Barashkov, Olivos, and Ferraris (1997) noted that copolymers with fragments of 2,6-pyridylvinylene and 1,4-phenylenevinylene, which could include derivatives of 4,4′-(2,5-Difluoro-1,4-phenylene)dipyridine, might be good candidates for blue light-emitting diodes (LEDs) due to their strong photoluminescence (Barashkov, Olivos, & Ferraris, 1997).
Propiedades
IUPAC Name |
4-(2,5-difluoro-4-pyridin-4-ylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2/c17-15-10-14(12-3-7-20-8-4-12)16(18)9-13(15)11-1-5-19-6-2-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOCLFOJLLFDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(C=C2F)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(2,5-Difluoro-1,4-phenylene)dipyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



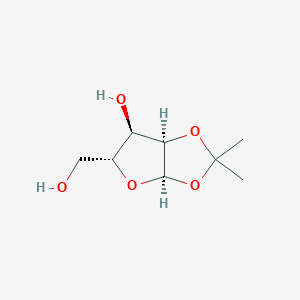
methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8196568.png)

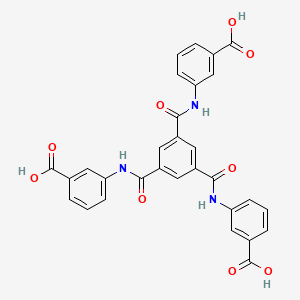
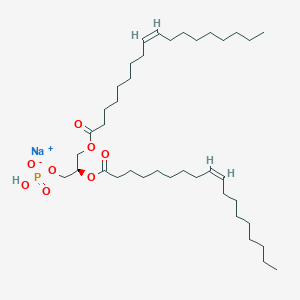
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid](/img/structure/B8196597.png)
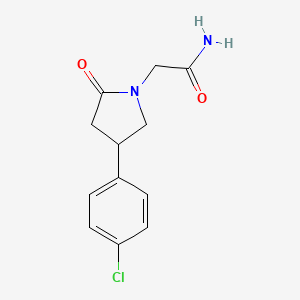
![6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B8196616.png)
![Rel-(2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B8196618.png)
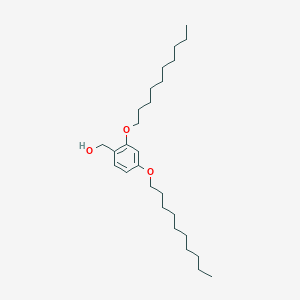
![10-(4-Chlorophenyl)-5,5-difluoro-2-formyl-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B8196623.png)
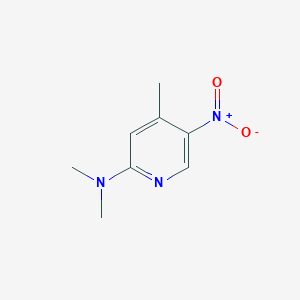

![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B8196648.png)